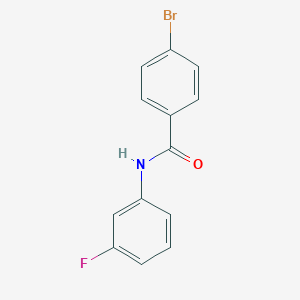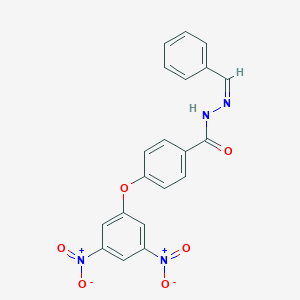
4-bromo-N-(3-fluorophenyl)benzamide
Overview
Description
“4-bromo-N-(3-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H9BrFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.119 . It has a predicted boiling point of 407.9±45.0 °C and a predicted density of 1.516±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Antipathogenic Activity : Acylthioureas derivatives, including those with a 3-fluorophenyl substituent, have been synthesized and tested for their antipathogenic activity. These compounds have shown significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities, indicating potential as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Crystal Structure Analysis : The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro variants, have been reported. This research aids in understanding the molecular structure and potential applications in material science (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Polymorphism in Crystal Structures : Studies on 3-fluoro-N-(3-fluorophenyl) benzamide have identified concomitant polymorphism due to disorder in the crystal structure. This could be relevant in the development of pharmaceuticals and advanced materials (Chopra & Row, 2008).
Synthesis and Characterization of Derivatives : Synthesis and characterization of derivatives like N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide have been documented. These studies contribute to the development of novel compounds with potential pharmacological applications (Achugatla, Ghashang, & Guhanathan, 2017).
Investigation of Intermolecular Interactions : Research has been conducted to analyze intermolecular interactions in polymorphic modifications of similar compounds, providing insights into their chemical behavior and potential applications (Shukla, Nayak, Chopra, Reddy, & Row, 2018).
Metal Complex Synthesis : Studies on the synthesis and characterization of metal complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands have been reported. These complexes have potential applications in coordination chemistry and catalysis (Binzet, Külcü, Flörke, & Arslan, 2009).
Dimorphic Forms and Non-Centrosymmetric Environments : The study of dimorphic behavior in similar compounds provides insights into molecular packing and potential pharmaceutical applications (Chopra & Row, 2005).
Inhibition of Plasmodium falciparum Enoyl‐ACP Reductase : Bromo‐benzothiophene carboxamide derivatives, structurally related to 4-bromo-N-(3-fluorophenyl)benzamide, have been identified as inhibitors of Plasmodium enoyl‐ACP reductase, indicating potential as antimalarial agents (Banerjee et al., 2011).
properties
IUPAC Name |
4-bromo-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMDXMXTDWNERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[(2E)-2-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]ethylidene]amino]-5,5-diphenyl-1,4-dihydropyrazole-3-carboxamide](/img/structure/B390337.png)
![3,5-Dibromo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390338.png)
![N-[2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]-N-(4-bromophenyl)amine](/img/structure/B390339.png)

![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390341.png)
![3-Iodobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390342.png)


![N-(2-phenyl-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390350.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B390355.png)

![Methyl 4-[5-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]furan-2-yl]benzoate](/img/structure/B390358.png)
![N-[3-nitro-5-(4-iodophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390360.png)
![Methyl 4-{3-nitrophenyl}-4-oxo-2-[(phenylacetyl)hydrazono]butanoate](/img/structure/B390361.png)